Pyridoxaminphosphat

Übersicht

Beschreibung

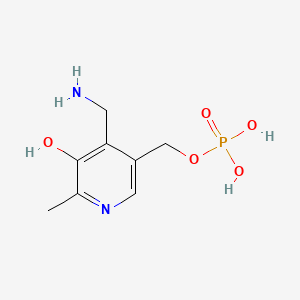

Pyridoxamine phosphate is a derivative of vitamin B6, which is a water-soluble vitamin essential for various physiological functions. It is one of the six vitamers of vitamin B6, which also includes pyridoxine, pyridoxal, and their respective phosphorylated derivatives. Pyridoxamine phosphate plays a crucial role as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid metabolism .

Wissenschaftliche Forschungsanwendungen

Pyridoxamine phosphate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Pyridoxamine phosphate, also known as Pyridoxamine-5’-Phosphate, is a derivative of Vitamin B6. It interacts with several targets, including Alanine racemase, Glutamate-1-semialdehyde 2,1-aminomutase, Histidinol-phosphate aminotransferase, D-alanine aminotransferase, Aspartate aminotransferase, 4-aminobutyrate aminotransferase GabT, Kynurenine–oxoglutarate transaminase 1, and others . These enzymes play crucial roles in various biochemical reactions, particularly in amino acid and neurotransmitter metabolisms .

Mode of Action

Pyridoxamine phosphate is converted into Pyridoxal 5’-Phosphate (PLP), the active form of Vitamin B6, in the body . PLP acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids . The aldehyde group of PLP forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme .

Biochemical Pathways

Pyridoxamine phosphate, through its conversion to PLP, is involved in a wide range of biochemical reactions. It plays a vital role in both biosynthesis and salvage pathways in organisms producing B6 vitamers . It participates in the metabolism of amino acids, carbohydrates, and lipids . It also contributes to the synthesis of many neurotransmitters .

Pharmacokinetics

It is known that vitamin b6, which includes pyridoxamine phosphate, is readily absorbed from the gastrointestinal tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk .

Result of Action

The conversion of Pyridoxamine phosphate to PLP has significant effects on normal physiology. PLP is involved in the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . Therefore, the action of Pyridoxamine phosphate can influence a wide range of biological systems within the body .

Action Environment

The absorption of Vitamin B6, including Pyridoxamine phosphate, increases with an increase in the level of carriers transcription (with a deficiency of pyridoxal phosphate), as well as under the action of protein kinase A . With an increase in the intracellular level of camp, there is a significant absorption inhibition of vitamin b6 . Therefore, the action, efficacy, and stability of Pyridoxamine phosphate can be influenced by various environmental factors, including the presence of other compounds and the physiological state of the organism .

Biochemische Analyse

Biochemical Properties

Pyridoxamine phosphate acts as a coenzyme in a variety of biochemical reactions. It interacts with several enzymes, including aminotransferases, which are involved in the transamination process. This compound also participates in the decarboxylation and deamination of amino acids. Pyridoxamine phosphate stabilizes reaction intermediates by acting as an electron sink, which is essential for the proper functioning of these enzymes .

Cellular Effects

Pyridoxamine phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in neurotransmitter synthesis, which affects cell signaling in the nervous system. Additionally, pyridoxamine phosphate impacts gene expression by modulating the activity of transcription factors and enzymes involved in DNA synthesis and repair .

Molecular Mechanism

At the molecular level, pyridoxamine phosphate exerts its effects through several mechanisms. It forms Schiff-base linkages with the epsilon-amino group of lysine residues in enzymes, facilitating transamination reactions. Pyridoxamine phosphate also acts as an inhibitor or activator of various enzymes, depending on the specific biochemical pathway. It influences gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyridoxamine phosphate can change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that pyridoxamine phosphate can have sustained effects on cellular function, particularly in the context of chronic diseases such as diabetes .

Dosage Effects in Animal Models

The effects of pyridoxamine phosphate vary with different dosages in animal models. At low doses, it has been shown to improve kidney function and reduce oxidative stress in diabetic models. At high doses, pyridoxamine phosphate can exhibit toxic effects, including peripheral neuropathy and liver damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Pyridoxamine phosphate is involved in several metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as pyridoxal kinase and pyridoxamine-phosphate oxidase, which are essential for its conversion to other active forms of vitamin B6. Pyridoxamine phosphate also affects metabolic flux by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, pyridoxamine phosphate is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its biochemical effects. Pyridoxamine phosphate can accumulate in certain tissues, such as the liver and kidneys, where it plays a critical role in metabolic processes .

Subcellular Localization

Pyridoxamine phosphate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it interacts with different enzymes and biomolecules in these compartments. Targeting signals and post-translational modifications help direct pyridoxamine phosphate to specific organelles, ensuring its proper function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxamine phosphate typically involves the phosphorylation of pyridoxamine. One common method includes the reaction of pyridoxamine with phosphoric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. This reaction yields pyridoxamine phosphate through the formation of a phosphoester bond .

Industrial Production Methods: Industrial production of pyridoxamine phosphate often employs biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce pyridoxamine phosphate, which is then extracted and purified for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridoxamine phosphate undergoes several types of chemical reactions, including:

Transamination: This reaction involves the transfer of an amino group from an amino acid to a keto acid, facilitated by pyridoxamine phosphate as a coenzyme.

Decarboxylation: Pyridoxamine phosphate assists in the removal of a carboxyl group from amino acids, forming amines.

Deamination: This reaction involves the removal of an amino group from an amino acid, resulting in the formation of a keto acid.

Common Reagents and Conditions:

Transamination: Typically involves amino acids and keto acids under physiological conditions.

Decarboxylation: Requires specific decarboxylase enzymes and occurs under mild acidic conditions.

Deamination: Often facilitated by deaminase enzymes and occurs under neutral to slightly basic conditions.

Major Products Formed:

Transamination: Produces new amino acids and keto acids.

Decarboxylation: Results in the formation of amines.

Deamination: Produces keto acids and ammonia.

Vergleich Mit ähnlichen Verbindungen

Pyridoxine: Another vitamer of vitamin B6, which is converted to pyridoxal phosphate in the body.

Pyridoxal: The aldehyde form of vitamin B6, also converted to pyridoxal phosphate.

Pyridoxal Phosphate: The active form of vitamin B6, serving as a coenzyme in over 140 enzymatic reactions.

Uniqueness: Pyridoxamine phosphate is unique in its ability to participate in a wide range of biochemical reactions due to its versatile coenzyme activity. Unlike pyridoxine and pyridoxal, which require conversion to pyridoxal phosphate, pyridoxamine phosphate can directly function as a coenzyme in various metabolic pathways .

Biologische Aktivität

Pyridoxamine phosphate (PMP) is a phosphorylated form of pyridoxamine, one of the vitamers of vitamin B6. It plays a crucial role in various biological processes, particularly in amino acid metabolism and neurotransmitter synthesis. This article explores the biological activity of pyridoxamine phosphate, including its mechanisms of action, therapeutic implications, and relevant case studies.

Pyridoxamine phosphate acts primarily as a coenzyme in enzymatic reactions involving amino acids and neurotransmitters. Its biological activities can be summarized as follows:

- Amino Acid Metabolism : PMP is involved in transamination reactions, where it participates in the conversion of amino acids to their corresponding α-keto acids. This process is vital for the synthesis and degradation of amino acids, which are essential for protein synthesis and energy metabolism.

- Neurotransmitter Synthesis : PMP is crucial for the biosynthesis of several neurotransmitters. For instance, it serves as a cofactor for the enzyme that converts L-histidine to histamine and is also involved in the production of serotonin from 5-hydroxytryptophan (5-HTP). The conversion of glutamate to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, also relies on PMP .

- Antioxidant Activity : Recent studies suggest that pyridoxamine phosphate exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and preventing oxidative stress-related damage. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

Therapeutic Implications

The therapeutic potential of pyridoxamine phosphate has been explored in various clinical settings:

- Neurological Disorders : Pyridoxamine phosphate has shown promise in treating conditions like pyridoxine-dependent epilepsy. In a case study involving patients with PLPHP deficiency, administration of pyridoxine (which can be converted to PMP) resulted in significant improvements in seizure control .

- Cancer Treatment : Research indicates that pyridoxal phosphate can inhibit cell proliferation in certain tumor types. A study demonstrated that treatment with pyridoxal phosphate reduced tumor weight significantly in mice models with B16 melanoma cells, suggesting its potential as an adjuvant therapy for hormone-secreting pituitary adenomas .

Case Study 1: Pyridoxine-Dependent Epilepsy

A 37-year-old male patient with PLPHP deficiency presented with frequent epileptic episodes unresponsive to conventional treatments. Administration of intravenous pyridoxine led to cessation of seizures and normalization of EEG readings. This case highlights the critical role of vitamin B6 vitamers, including PMP, in managing specific neurological disorders .

Case Study 2: Antitumor Effects

In experimental models, pyridoxal phosphate was shown to inhibit proliferation in pituitary tumor cells significantly. Mice pretreated with pyridoxal phosphate before B16 melanoma cell injection exhibited a 62% reduction in tumor weight compared to controls, indicating its potential as a therapeutic agent against certain cancers .

Research Findings

Recent studies have elucidated the biochemical pathways involving pyridoxamine phosphate:

Eigenschaften

IUPAC Name |

[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJGSOSNSPKHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

951-83-7 (hydrochloride) | |

| Record name | Pyridoxamine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046825 | |

| Record name | Pyridoxamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridoxamine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-96-4 | |

| Record name | Pyridoxamine 5′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxamine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine-5'-Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxamine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAMINE PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q05R77UO7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxamine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.